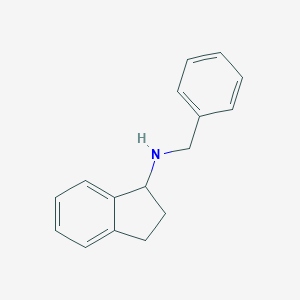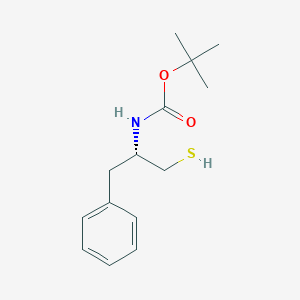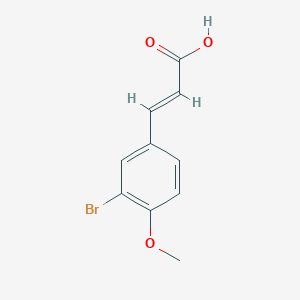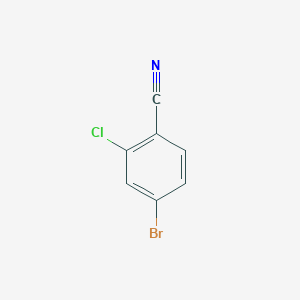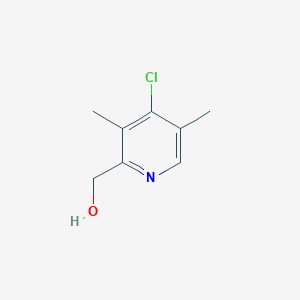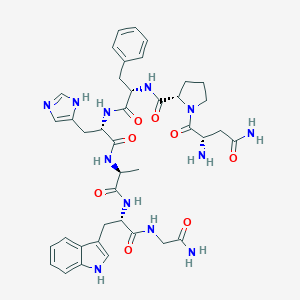
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a chiral compound that has gained attention due to its potential use in various scientific research applications. This acid is synthesized through a multi-step process that involves the use of various chemical reagents. In recent years, TMDCA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary, meaning that it can influence the stereochemistry of other molecules during chemical reactions. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential use in the development of new drugs and pharmaceuticals.
Biochemical and Physiological Effects:
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of other chiral compounds. However, (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid also has some limitations, including its relatively high cost and the complexity of its synthesis.
Future Directions
For the study of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid include the development of new drugs and pharmaceuticals and further research into its mechanism of action and potential uses in organic chemistry.
Synthesis Methods
The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with thionyl chloride to form 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride. This compound is then reacted with sodium cyanide to form 2,2-dimethyl-1,3-dioxolane-4-carbonitrile. The next step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carbonitrile with methylmagnesium bromide to form (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid.
Scientific Research Applications
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of organic chemistry, where (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been used as a chiral building block for the synthesis of other chiral compounds. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

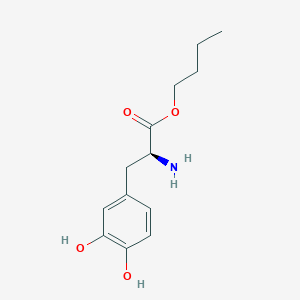
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)

